1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
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Overview
Description
1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene core and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves multiple steps, starting with the preparation of the naphthalene core and the subsequent introduction of the hydrazinylidene group. Common synthetic routes include:
Step 1: Preparation of the naphthalene core through Friedel-Crafts acylation.
Step 2: Introduction of the ethenesulfonyl group via sulfonation reactions.
Step 3: Formation of the hydrazinylidene group through hydrazone formation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Hydrazones, sulfonyl derivatives, and naphthalene-based compounds.
Properties
CAS No. |
116369-71-2 |
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Molecular Formula |
C18H14N2O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(4-ethenylsulfonylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14N2O3S/c1-2-24(22,23)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)21/h2-12,21H,1H2 |
InChI Key |
HLUFRKBAFYBMMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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